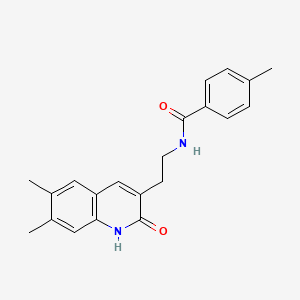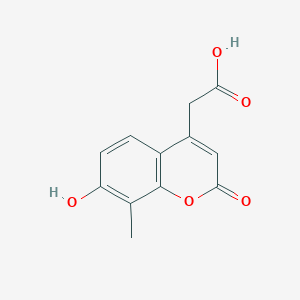![molecular formula C14H20N2 B2722738 N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine CAS No. 1250543-30-6](/img/structure/B2722738.png)
N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine, also known as CYT387, is a small molecule inhibitor of Janus kinase (JAK) 1 and JAK2, which are enzymes involved in the JAK-STAT signaling pathway. This pathway plays a crucial role in the regulation of immune function, hematopoiesis, and inflammation. CYT387 has been the subject of extensive research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine inhibits JAK1 and JAK2, which are enzymes involved in the JAK-STAT signaling pathway. This pathway plays a crucial role in the regulation of immune function, hematopoiesis, and inflammation. Inhibition of JAK1 and JAK2 by this compound results in the suppression of cytokine signaling and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. Inhibition of JAK1 and JAK2 by this compound results in the suppression of cytokine signaling and inflammation. This compound has also been shown to have antitumor activity in various cancer cell lines. In addition, this compound has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine in lab experiments include its potent inhibitory activity against JAK1 and JAK2, its ability to suppress cytokine signaling and inflammation, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine. One potential direction is to investigate its therapeutic potential in autoimmune diseases, such as multiple sclerosis and lupus. Another potential direction is to investigate its potential as a combination therapy with other cancer drugs. Additionally, further research is needed to investigate the safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the preparation of 2-bromo-4-methylpyridine, which is then reacted with 2-cyclohexen-1-amine to form this compound. The compound is then purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In preclinical studies, this compound has been shown to inhibit JAK1 and JAK2, resulting in the suppression of cytokine signaling and inflammation. This compound has also been shown to have antitumor activity in various cancer cell lines.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-12-7-9-15-14(11-12)16-10-8-13-5-3-2-4-6-13/h5,7,9,11H,2-4,6,8,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAMMEHLQGJVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

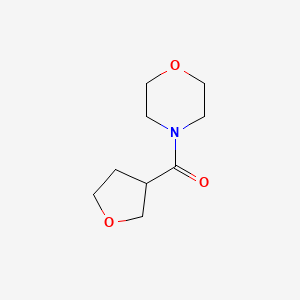

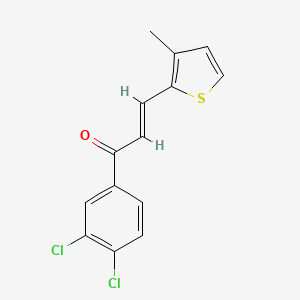
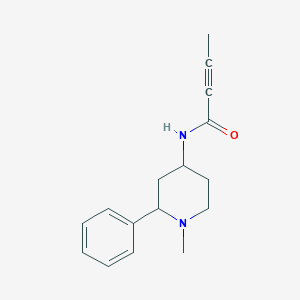
![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2722662.png)
![Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate](/img/structure/B2722663.png)



![Ethyl 2-[(3,4-difluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2722670.png)
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2722673.png)
